Product packaging for Conjugated estrogen sodium(Cat. No.:CAS No. 12126-59-9)

Conjugated estrogen sodium

Cat. No.: B1669425
CAS No.: 12126-59-9
M. Wt: 370.4 g/mol
InChI Key: QTTMOCOWZLSYSV-UHFFFAOYSA-M
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Description

Contextualization within Conjugated Estrogen Research

Conjugated estrogens are complex mixtures comprising at least eight different estrogenic compounds, with sodium estrone (B1671321) sulfate (B86663) and sodium equilin (B196234) sulfate being the principal components. nih.gov Research has identified as many as 60 steroidal components consistently present in CEE preparations. researchgate.net Equilin 3-sulfate sodium salt, alongside other sulfated estrogens like 17α-dihydroequilin sulfate and 17α-estradiol sulfate, is a key constituent of these mixtures. nih.govresearchgate.net Its consistent presence across different batches of CEEs underscores its importance in the standardization and quality control of these therapeutic agents. researchgate.net

The study of conjugated estrogens has evolved, with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) enabling detailed characterization of their composition. researchgate.netnih.gov This has allowed for a more precise understanding of the relative amounts of each steroidal component, including equilin 3-sulfate sodium salt, contributing to a more nuanced view of their collective pharmacological effects. researchgate.net

Significance in Endogenous and Exogenous Steroid Metabolism and Signaling

Equilin 3-sulfate sodium salt serves as a prodrug, meaning it is biologically inactive in its sulfated form and requires metabolic activation. wikipedia.org Following administration, a portion of it circulates in the blood as a sulfate conjugate, acting as a reservoir for the generation of active estrogens. smolecule.com The sulfate group enhances its water solubility and bioavailability. smolecule.com

Endogenous and Exogenous Metabolism:

Studies have shown that orally administered equilin sulfate can be absorbed from the gastrointestinal tract both with and without prior hydrolysis of the sulfate group. nih.gov However, evidence suggests that the unconjugated form, equilin, is absorbed more efficiently. nih.gov Once absorbed, equilin is readily re-sulfated to circulate in the blood. nih.gov

The metabolism of equilin is extensive. In postmenopausal women, intravenously administered equilin sulfate is metabolized into several compounds, including equilenin (B1671562), 17β-dihydroequilin, and 17β-dihydroequilenin, which are primarily excreted in the urine as glucuronide conjugates. nih.govnih.gov The endometrium itself is capable of metabolizing equilin into these metabolites, with 17β-dihydroequilin being a particularly potent uterotrophic agent. nih.gov

Estrogen Receptor Signaling:

The biological effects of equilin and its metabolites are mediated through their interaction with estrogen receptors (ERs), primarily ERα and ERβ. smolecule.com While sulfated estrogens like equilin 3-sulfate have low affinity for these receptors, their desulfated metabolites can bind to and activate them. nih.gov This activation initiates a cascade of cellular events, influencing gene expression related to reproductive and metabolic processes. ontosight.aismolecule.com The interaction of equilin and its metabolites with ERs is a key area of research for understanding the tissue-specific effects of conjugated estrogens. smolecule.com

Interactive Data Table: Key Chemical Information for Equilin 3-Sulfate Sodium Salt

PropertyValue
CAS Number 16680-47-0 nih.govsimsonpharma.com
Molecular Formula C18H19NaO5S smolecule.com
Molecular Weight ~370.4 g/mol smolecule.com
IUPAC Name sodium;(13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate smolecule.com
Synonyms Equilin sodium sulfate, Sodium equilin 3-monosulfate nih.gov
Appearance White to light-buff-colored crystalline or amorphous powder nih.gov
Solubility Soluble in water ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NaO5S B1669425 Conjugated estrogen sodium CAS No. 12126-59-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTMOCOWZLSYSV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12126-59-9
Record name Estrogens, conjugates
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Chemical Synthesis and Derivatization Strategies for Equilin 3 Sulfate Sodium Salt

De Novo Synthesis Pathways of Equilin (B196234) 3-Sulfate

The synthesis of equilin 3-sulfate typically involves the sulfation of a steroid precursor, namely equilin. The equilin scaffold itself can be synthesized through various routes, often starting from commercially available steroid precursors. sioc-journal.cn

Sulfation Methodologies for Steroid Precursors

The introduction of a sulfate (B86663) group at the C3 hydroxyl position of equilin is a critical step in the synthesis of equilin 3-sulfate. Several methodologies have been developed for the sulfation of steroid precursors.

One of the earliest and most direct methods involves the use of a sulfur trioxide-pyridine complex. In a reported synthesis of sodium equilin sulfate, equilin dissolved in a mixture of dry pyridine (B92270) and chloroform (B151607) is treated with chlorosulfonic acid in the same solvent system. acs.org The reaction proceeds at room temperature, and after removal of the solvents, the residue is neutralized with methanolic sodium hydroxide (B78521) to yield the sodium salt. acs.org This method has also been successfully applied to the sulfation of isotopically labeled equilin. researchgate.net

More contemporary approaches to steroid sulfation offer milder reaction conditions and easier purification. These methods often utilize reagents that are easier to handle than sulfur trioxide complexes. While not specifically detailed for equilin in the provided search results, general methods for steroid sulfation are applicable. Solid-phase extraction (SPE) techniques have been developed for the purification of steroid sulfates synthesized using various sulfating agents, simplifying the isolation of the final product. nih.govresearchgate.net

Sulfation ReagentSolvent SystemNeutralizing AgentReference
Chlorosulfonic acidPyridine/ChloroformMethanolic Sodium Hydroxide acs.org
Pyridine-chlorosulfonic acid mixtureNot specifiedNot specified researchgate.net
Sulfur trioxide pyridine complex1,4-DioxaneNot applicable for purification step shown researchgate.net

Stereoselective Reduction Approaches for Analogues

The synthesis of equilin analogues, such as 17β-dihydroequilin and 17α-dihydroequilin, often requires the stereoselective reduction of the C17-ketone. sioc-journal.cn The choice of reducing agent and reaction conditions plays a pivotal role in determining the stereochemical outcome of this reduction.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of steroidal ketones. The stereoselectivity of this reduction can be significantly influenced by the addition of lanthanide salts, such as cerium(III) chloride (CeCl₃), in a procedure known as the Luche reduction. nih.gov For some steroidal ketones, the use of Luche conditions can even invert the ratio of axial to equatorial alcohol products compared to reduction with sodium borohydride alone. nih.gov For instance, the reduction of a 20-keto steroid with sodium borohydride yielded a low percentage of the (20S)-alcohol, which was significantly increased under Luche conditions. nih.gov

Catalytic hydrogenation is another important method for the reduction of steroid systems. The stereochemistry of the hydrogenation of the Δ⁴-double bond in 4-ene-3-ketones is sensitive to the catalyst, solvent, and pH. nih.govacs.org Palladium-catalyzed hydrogenation in the presence of tetrabutylammonium-carboxylate ionic liquids has been shown to be an efficient method for the synthesis of 5β-steroid structures. nih.gov

Chelation-controlled reductions can also achieve high stereoselectivity. For example, the reduction of β-alkoxy ketones with LiI/LiAlH₄ can produce syn-1,3-diols with high selectivity. nih.gov While not directly applied to equilin in the provided results, this principle can be extended to the synthesis of specific equilin analogues with desired stereochemistry.

Reduction MethodReagent(s)Key FeatureReference
Standard ReductionSodium BorohydrideGeneral reduction of ketones nih.gov
Luche ReductionSodium Borohydride, Cerium(III) ChlorideCan alter or invert stereoselectivity nih.gov
Catalytic HydrogenationH₂, Palladium Catalyst, Ionic LiquidInfluenced by catalyst and reaction conditions nih.gov
Chelation-Controlled ReductionLiI/LiAlH₄High stereoselectivity for specific substrates nih.gov

Isotopic Labeling Techniques for Equilin 3-Sulfate Sodium Salt

Isotopically labeled compounds are indispensable tools in biomedical research, particularly for quantitative analysis and mechanistic studies. acs.orgnih.gov Both deuterium (B1214612) and tritium (B154650) labeling have been applied to equilin and its derivatives.

Deuterium Labeling for Quantitative Analysis

Deuterium-labeled internal standards are widely used in mass spectrometry-based quantitative assays to improve accuracy and precision. nih.govnih.gov Equilin 3-sulfate-d₄ sodium salt is a commercially available stable isotope-labeled standard used for this purpose. medchemexpress.comsigmaaldrich.comaxios-research.comsimsonpharma.comlabshake.com The deuterium atoms in this standard are typically located at positions 2, 4, 16, and 16 of the equilin molecule. sigmaaldrich.comsynzeal.com The synthesis of such labeled compounds allows for their use as internal standards in pharmacokinetic studies and therapeutic drug monitoring. nih.gov

The presence of deuterium can sometimes lead to slight differences in chromatographic retention times compared to the unlabeled analogue, an effect that needs to be considered during method development for quantitative analysis. nih.gov

Labeled CompoundIsotopePositions of LabelApplication
Equilin 3-Sulfate-d₄ Sodium SaltDeuterium2, 4, 16, 16Quantitative Analysis (Internal Standard)

Tritium Labeling for Mechanistic Studies

Tritium (³H) is a radioactive isotope of hydrogen that is a powerful tool for mechanistic studies, receptor binding assays, and autoradiography due to its high specific activity. nih.govresearchgate.net The synthesis of tritiated equilin derivatives has been reported. For example, [2,4-³H] 17β-dihydroequilin-3-sulfate was synthesized from [2,4-³H] equilin. researchgate.net The synthesis involved the sulfation of the tritiated equilin precursor followed by stereospecific reduction of the C17-ketone with sodium borohydride, which exclusively yielded the 17β-hydroxy derivative. researchgate.net

The use of tritiated compounds allows for sensitive detection and tracing of the molecule in biological systems, providing valuable insights into its metabolic fate and mechanism of action. researchgate.netmadbarn.com

Labeled CompoundIsotopePositions of LabelApplication
[2,4-³H] 17β-dihydroequilin-3-sulfateTritium2, 4Mechanistic Studies, Pharmacokinetics

Purification and Characterization of Synthetic Equilin 3-Sulfate Sodium Salt and Its Analogues

The purification and unambiguous characterization of synthetic Equilin 3-Sulfate Sodium Salt and its analogues are essential to ensure their identity, purity, and suitability for their intended applications.

A variety of chromatographic techniques are employed for the purification of steroids and their sulfates. britannica.comrsc.org For steroid sulfates, which can be challenging to purify by traditional methods due to their polarity, solid-phase extraction (SPE) has emerged as a simple and effective technique. nih.govresearchgate.net SPE can be used for the small-scale synthesis and purification of a wide range of steroid sulfates. nih.gov High-performance liquid chromatography (HPLC), including semi-preparative HPLC, is also a powerful tool for isolating and purifying steroids and their metabolites from complex mixtures. rsc.org For the specific challenge of separating equilin 3-sulfate from its isomer, delta-8,9-dehydroestrone-3-sulfate, liquid chromatography using carbon-coated zirconia or porous graphitic carbon stationary phases has proven effective. nih.gov

The characterization of Equilin 3-Sulfate Sodium Salt and its derivatives relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a cornerstone for structural elucidation, providing detailed information about the molecular framework. nih.govresearchgate.net Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation patterns, confirming the identity of the compound and its metabolites. nih.govnih.govuliege.be The full-scan LC/MS/MS mass spectra and retention times are compared with those of reference standards for qualitative determination. nih.gov

TechniqueApplication
Solid-Phase Extraction (SPE)Purification of steroid sulfates
High-Performance Liquid Chromatography (HPLC)Purification and separation of isomers
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification, characterization, and quantification

Biosynthetic Pathways and Metabolic Transformations of Equilin 3 Sulfate

Enzymatic Biosynthesis of Equilin (B196234) 3-Sulfate

The biosynthesis of equilin, a unique equine estrogen, and its subsequent sulfation to Equilin 3-Sulfate involves enzymatic pathways that differ notably from those of classical estrogens like estradiol (B170435).

The final step in the formation of Equilin 3-Sulfate is the conjugation of a sulfate (B86663) group to the equilin molecule, a reaction catalyzed by sulfotransferase enzymes (SULTs). These cytosolic enzymes are crucial for the metabolism of numerous hormones, drugs, and xenobiotic compounds. acs.org The specific isoform responsible for the sulfation of estrogens is estrogen sulfotransferase (SULT1E1). oup.comnih.gov

SULT1E1 catalyzes the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of estrogenic molecules. nih.gov This process increases the water solubility of the estrogens, effectively inactivating them and preventing their binding to estrogen receptors. nih.gov While SULT1E1 shows high affinity for endogenous estrogens like estradiol and estrone (B1671321), it also metabolizes other compounds, including equilenin (B1671562), albeit with lower efficiency. nih.govnih.govnih.gov As Equilin 3-Sulfate is a primary component of conjugated equine estrogens, SULT1E1 is understood to be a key enzyme in its metabolic pathway. nih.gov This sulfation is not a permanent deactivation, as the sulfate group can be removed by steroid sulfatase (STS), converting the inactive estrogen sulfate back into its biologically active form. nih.gov

The biosynthetic pathway leading to equilin in the pregnant mare is distinct from the classical steroidogenic pathway that produces estrone and estradiol and is notably independent of cholesterol. acs.orgacs.org While the classical pathway relies on cholesterol as the initial precursor, research indicates that the pathway to equilin diverges, though it may be identical to the classical pathway up to the formation of the C30 hydrocarbon squalene. nih.gov

Investigations into the specific precursors have explored various intermediates. Dehydroepiandrosterone (B1670201) (DHEA) produced by the fetal foal is a confirmed precursor for estrone in the pregnant mare. nih.gov However, studies administering radiolabeled DHEA to the fetus did not show incorporation into equilin, suggesting DHEA is not its direct precursor. nih.gov

Further research has identified 3-hydroxy-3,5,7-androstatrien-17-one as a potential intermediate. When this synthesized substrate was incubated with horse placental microsomes, it was efficiently converted to equilin, as well as to equilenin. acs.orgacs.org This suggests a unique set of precursors and enzymatic reactions within the equine placenta are responsible for the synthesis of this ring B unsaturated estrogen.

In Vitro and Ex Vivo Metabolic Interconversions of Equilin 3-Sulfate

Once formed, Equilin 3-Sulfate can undergo various metabolic transformations, including hydrolysis back to its active form, further hydroxylation, and interconversion with other related equine estrogens.

Steroid sulfatase (STS) is a key enzyme that hydrolyzes steroid sulfates, converting them from their inactive, conjugated form back into biologically active steroids. nih.gov This enzyme is widely distributed throughout the body and is located in the endoplasmic reticulum. wikipedia.orgmhmedical.com STS acts on a variety of substrates, including dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate. wikipedia.orgnih.gov The hydrolysis of these sulfates by STS is a critical step in regulating the local availability of active hormones in various tissues. nih.gov Given its function, STS is responsible for the hydrolysis of Equilin 3-Sulfate to free equilin, thereby reactivating it to exert its biological effects. While specific enzyme kinetic data (such as Km and Vmax values) for the hydrolysis of Equilin 3-Sulfate by STS are not extensively detailed, it is understood that the same sulfatase enzyme hydrolyzes both aryl (like estrone sulfate) and alkyl steroid sulfates. nih.gov

Following hydrolysis, equilin can undergo further metabolism, primarily through hydroxylation, a key step in the formation of catechol estrogens. This process is catalyzed by cytochrome P450 (CYP) enzymes. wikipedia.org Unlike endogenous estrogens such as estradiol and estrone, which are primarily hydroxylated at the C-2 position, equilin's metabolism shows a distinct pattern. acs.orgnih.gov

The presence of the unsaturated B-ring in equilin alters the regiochemistry of the P450-catalyzed hydroxylation, favoring the C-4 position. acs.orgnih.gov The major metabolite formed is 4-hydroxyequilin. nih.govacs.org A smaller amount of 2-hydroxyequilin is also produced, with studies in rat liver microsomes showing a 4-hydroxyequilin to 2-hydroxyequilin ratio of 6:1. acs.orgnih.gov

These catechol metabolites can be further oxidized to form reactive o-quinones. nih.gov Specifically, 4-hydroxyequilin can autoxidize and isomerize to form 4-hydroxyequilenin-o-quinone, a potent cytotoxin. nih.govacs.org This metabolic pathway is significant as 4-hydroxyequilenin (B1202715) has been identified as the major phase I catechol metabolite of both equilin and equilenin. acs.org These catechol estrogens can be detoxified by catechol-O-methyltransferase (COMT), although 4-hydroxyequilenin can also act as an inhibitor of this enzyme. acs.orgwikipedia.org

Table 1: Regioselectivity of Hydroxylation in Estrogens by Rat Liver Microsomes

EstrogenPrimary Hydroxylation ProductSecondary Hydroxylation ProductProduct Ratio (Primary:Secondary)
Endogenous Estrogens (e.g., Estrone)2-Hydroxyestrone (B23517)4-HydroxyestronePrimarily 2-hydroxylated
Equilin4-Hydroxyequilin2-Hydroxyequilin6:1 acs.orgnih.gov
Equilenin4-HydroxyequileninNot ObservedExclusively 4-hydroxylated nih.govacs.org

Equilin 3-Sulfate is part of a dynamic metabolic network involving reduction and further aromatization to other equine estrogens. Studies tracking the metabolism of radiolabeled Equilin 3-Sulfate in postmenopausal women have identified several key interconversions. oup.comnih.gov

The major metabolic pathways for equilin involve the reduction of the 17-keto group and the aromatization of ring B. nih.gov After administration of Equilin 3-Sulfate, it is converted to a variety of other sulfated and unconjugated estrogens. The most abundant metabolites formed are conjugates of 17β-dihydroequilin and equilenin. oup.comnih.govnih.gov

One study determined the mean conversion ratios of Equilin 3-Sulfate to its various metabolites under steady-state conditions, highlighting the quantitative aspects of these interconversions. nih.gov The formation of 17β-dihydroequilin is particularly noteworthy as it is a more potent estrogen than equilin itself. nih.gov The metabolism of 17β-dihydroequilin and its sulfate conjugate also contributes to the pool of equilenin and 17β-dihydroequilenin, demonstrating the interconnectedness of these equine estrogen pathways. nih.gov

Table 2: Mean Conversion Ratios of Equilin 3-Sulfate (EqS) to Metabolites in Postmenopausal Women and Men

PrecursorProduct MetaboliteMean Conversion Ratio [rho]
EqS17β-Dihydroequilin Sulfate (17β-EqS)0.300
EqSEquilenin Sulfate (EqnS)0.190
EqS17β-Dihydroequilenin Sulfate (17β-EqnS)0.100
EqS17β-Dihydroequilin (17β-Eq)0.020
EqSEquilin (Eq)0.016
EqSEquilenin (Eqn)0.008
EqS17β-Dihydroequilenin (17β-Eqn)0.004

Data sourced from Bhavnani & Cecutti (1993). nih.gov

Comparative Metabolism of Equilin 3-Sulfate with Other Estrogen Sulfates

The metabolic pathway of Equilin 3-Sulfate shares initial similarities with other estrogen sulfates, such as estrone sulfate and estradiol sulfate, but diverges in subsequent critical steps. The primary shared feature is the initial and obligatory step of hydrolysis of the sulfate conjugate.

Initial Desulfation:

For Equilin 3-Sulfate, estrone sulfate, and other estrogen 3-sulfates to become biologically active or undergo further metabolism, the sulfate group at the 3-position must be cleaved. This reaction is catalyzed by the enzyme steroid sulfatase (STS) wikipedia.orgnih.gov. STS is widely distributed in various tissues and is responsible for converting inactive, water-soluble estrogen sulfates into their unconjugated, biologically active forms nih.govfrontiersin.org. This initial desulfation step is a common gateway for the metabolism of all estrogen sulfates. Following oral administration, conjugated estrogens like estrone sulfate and equilin sulfate are rapidly hydrolyzed to their unconjugated forms ebm-journal.org.

Divergence in Hydroxylation Pathways:

The most significant difference in the metabolism of equilin compared to endogenous human estrogens like estrone (derived from estrone sulfate) and estradiol lies in the regioselectivity of the subsequent CYP450-mediated hydroxylation.

Equilin Metabolism: As previously discussed, after desulfation to equilin, the primary metabolic pathway is 4-hydroxylation , yielding 4-hydroxyequilin.

Endogenous Estrogen Metabolism: In contrast, estrone and estradiol are predominantly metabolized via 2-hydroxylation to form 2-hydroxyestrone and 2-hydroxyestradiol, respectively nih.gov. While some 4-hydroxylation of endogenous estrogens does occur, it is a minor pathway compared to 2-hydroxylation.

This fundamental difference in the primary site of hydroxylation has significant implications for the subsequent metabolic fate and potential biological activities of the resulting catechol estrogens. The metabolites of equine estrogens, such as those derived from equilin, may have different biological properties compared to the metabolites of human estrogens mdpi.com.

Further Metabolic Transformations:

Following hydroxylation, both equine and human catechol estrogens can be further metabolized through methylation by catechol-O-methyltransferase (COMT) to form methoxyestrogens, or they can be oxidized to form semiquinones and quinones. The distinct structures of 4-hydroxyequilin versus 2-hydroxyestrone influence the types of subsequent metabolites and their reactivity.

The table below provides a comparative overview of the metabolic pathways of Equilin 3-Sulfate and Estrone Sulfate.

Metabolic StepEquilin 3-SulfateEstrone Sulfate
Initial Conversion Hydrolysis by steroid sulfatase (STS)Hydrolysis by steroid sulfatase (STS)
Unconjugated Estrogen EquilinEstrone
Primary CYP450-mediated Metabolism 4-Hydroxylation2-Hydroxylation
Major Catechol Metabolite 4-Hydroxyequilin2-Hydroxyestrone
Subsequent Metabolism Conversion to 17β-dihydroequilin and equilenin ebm-journal.orgConversion to estradiol and estriol

Molecular Interactions and Biological Activities of Equilin 3 Sulfate Sodium Salt

Estrogen Receptor Binding Studies

The direct binding of Equilin (B196234) 3-Sulfate Sodium Salt to estrogen receptors (ERs) is impeded by the presence of the sulfate (B86663) group at the C3 position. Sulfonated estrogens are generally considered hormonally inactive as they are unable to bind effectively to the ligand-binding pocket of estrogen receptors. The biological activity of Equilin 3-Sulfate Sodium Salt is therefore contingent upon its metabolic conversion to the unsulfated form, Equilin, through the action of the enzyme steroid sulfatase. The following sections detail the binding affinities of the active metabolite, Equilin, for the two main estrogen receptor subtypes, ERα and ERβ.

Once converted to Equilin, the compound exhibits the ability to bind to Estrogen Receptor Alpha (ERα). The relative binding affinity (RBA) of Equilin for ERα has been reported to be in the range of 4.0% to 28.9% compared to estradiol (B170435), which is set at 100%. This indicates that Equilin is a weaker ligand for ERα than the primary endogenous estrogen, estradiol.

Table 1: Relative Binding Affinity of Equilin for ERα

Compound Relative Binding Affinity (RBA) for ERα (%)
Estradiol 100

Similar to its interaction with ERα, the active metabolite Equilin also binds to Estrogen Receptor Beta (ERβ). The reported relative binding affinity of Equilin for ERβ ranges from 13.0% to 49% relative to estradiol. This suggests that Equilin may have a somewhat higher affinity for ERβ compared to ERα in some contexts, though it remains a less potent ligand than estradiol for both receptor subtypes.

Table 2: Relative Binding Affinity of Equilin for ERβ

Compound Relative Binding Affinity (RBA) for ERβ (%)
Estradiol 100

The binding specificity of Equilin to ERα and ERβ is determined by the three-dimensional structure of the ligand and the amino acid composition of the receptor's ligand-binding pocket. The planar structure of the A and B rings of Equilin, a feature that distinguishes it from estradiol, influences its orientation and interactions within the binding cavity. The specific hydrogen bonds and hydrophobic interactions formed between the phenolic hydroxyl group and other moieties of the Equilin molecule with key residues in the ERα and ERβ ligand-binding domains dictate the binding affinity and subtype selectivity. However, detailed crystallographic studies specifically elucidating the structural basis for Equilin's binding to both ER subtypes are not extensively available in public literature.

Upon binding of the active metabolite Equilin to either ERα or ERβ, a conformational change is induced in the receptor protein. This change is crucial for the subsequent steps in estrogen signaling. The ligand-bound receptor forms a stable complex that can then interact with co-regulatory proteins (co-activators or co-repressors) and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription. The specific conformation adopted by the Equilin-ER complex influences which co-regulators are recruited and, consequently, the nature of the downstream biological response.

Enzyme-Ligand Interaction Profiling

The biological activity of Equilin 3-Sulfate Sodium Salt is critically dependent on its interaction with specific enzymes, most notably steroid sulfatase.

Equilin 3-Sulfate Sodium Salt serves as a substrate for the enzyme steroid sulfatase (STS). STS is responsible for hydrolyzing the sulfate ester bond at the C3 position of various steroid sulfates. This enzymatic action converts the biologically inactive, water-soluble Equilin 3-Sulfate into the biologically active, lipophilic hormone Equilin. This conversion is a pivotal step in enabling the estrogenic effects of Equilin 3-Sulfate Sodium Salt in target tissues that express STS. While it is established that Equilin 3-Sulfate is a substrate for STS, detailed kinetic data (such as K_m and V_max) describing the specifics of this enzyme-substrate interaction are not widely reported in the available scientific literature.

Interactions with Organic Anion Transport Polypeptides (OATPs)

Equilin 3-Sulfate Sodium Salt, as a steroid conjugate, interacts with Organic Anion Transporting Polypeptides (OATPs), which are crucial membrane transporters for the uptake of a wide array of compounds into cells. OATPs are part of the Solute Carrier (SLC) superfamily and facilitate the sodium-independent transport of large, amphipathic organic anions across the cell membrane, particularly in the liver, intestine, and kidneys. researchgate.netnih.gov The interaction of estrogen sulfates, such as Equilin 3-Sulfate, with these transporters is a key determinant of their pharmacokinetic profile.

Research has extensively used estrone-3-sulfate (E3S), a compound structurally similar to equilin 3-sulfate, as a model substrate to study OATP function. mthfrdoctors.comnih.gov Several OATP isoforms are involved in the transport of these estrogen conjugates. OATP1B1 and OATP1B3, located on the basolateral membrane of hepatocytes, are significant for the hepatic uptake of substrates from the blood. researchgate.netnih.gov OATP2B1, also expressed in the liver and intestine, participates in this transport process as well. nih.gov

Kinetic analyses have revealed complex interactions. For instance, the transport of estrone-3-sulfate by human OATP1B1 (hOATP1B1) shows both high- and low-affinity transport activities. nih.gov Similarly, human OATP2B1 (hOATP2B1) has been reported to have two distinct binding sites for estrone-3-sulfate. nih.gov The transport mechanism is an electroneutral exchange, where the influx of the organic anion is thought to be coupled with the efflux of neutralizing anions like bicarbonate or glutathione, though the exact nature of the counter-ion for human OATPs is still under investigation. nih.govnih.gov

The interaction of various substances with OATPs can lead to significant drug-drug interactions. For example, the transport of estrone-3-sulfate by OATP1B1 can be inhibited or stimulated by other compounds, altering the disposition of the estrogen sulfate. mthfrdoctors.comnih.gov

Table 1: OATPs Involved in Estrogen Sulfate Transport

Transporter Location Substrate Example Kinetic Characteristics
OATP1B1 Liver (Hepatocytes) Estrone-3-Sulfate High and low-affinity transport nih.gov
OATP1B3 Liver (Hepatocytes) Estrone-3-Sulfate Transports various steroid conjugates researchgate.netmthfrdoctors.com

Influence on Catechol-O-Methyltransferase (COMT) Activity

Equilin 3-Sulfate Sodium Salt, through its estrogenic nature, can influence the activity of Catechol-O-Methyltransferase (COMT), a key enzyme in the metabolic inactivation of catecholamines and catecholestrogens. researchgate.netnih.gov The COMT enzyme plays a protective role by helping to metabolize potentially harmful estrogen metabolites, thereby preventing DNA damage. researchgate.net

Estrogens exert a negative regulatory effect on COMT. nih.gov Studies have shown that estrogen can inhibit the transcription of the COMT gene. researchgate.net This regulatory action is believed to be mediated through epigenetic mechanisms, specifically by enhancing the methylation of the COMT gene promoter. researchgate.net Increased methylation of the promoter region leads to a reduction in gene transcription, resulting in lower levels of the COMT enzyme.

This downregulation has been observed in breast cancer cells, where estrogen treatment led to reduced COMT transcription. researchgate.net Furthermore, observational data indicates that COMT activity is generally lower in females compared to males, a difference that may be attributable to the negative regulatory influence of estrogen. nih.gov Increased levels of estradiol have been shown to lead to a reduction in COMT enzyme protein expression. mthfrdoctors.com By decreasing COMT activity, estrogens can alter the metabolism of both endogenous and exogenous catechols.

Table 2: Influence of Estrogen on COMT Activity

Mechanism Effect on COMT Consequence
Gene Transcription Inhibition Decreased transcription of the COMT gene researchgate.net Reduced synthesis of COMT enzyme
Promoter Methylation Estrogen enhances DNA methylation of the COMT promoter researchgate.net Silencing of the COMT gene

Cellular and Subcellular Mechanisms of Action (in vitro models)

Gene Expression Regulation via Estrogen Receptors

The biological effects of Equilin 3-Sulfate Sodium Salt are primarily mediated through its interaction with estrogen receptors (ERs), principally ERα and ERβ. pharmainfonepal.com These receptors are ligand-activated transcription factors that regulate the expression of target genes. This genomic signaling pathway is considered the "classic" mechanism of estrogen action. pharmainfonepal.commedlineplus.gov

Upon entering a cell, equilin, derived from its sulfated form, binds to ERs located in the cytoplasm or nucleus. This binding event causes the dissociation of heat shock proteins, leading to a conformational change in the receptor. medlineplus.gov The activated receptor-ligand complex then forms dimers (homo- or hetero-dimers) and translocates to the nucleus. medlineplus.gov

Within the nucleus, the ER dimers bind to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. pharmainfonepal.com This binding initiates the recruitment of a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of the gene by RNA polymerase II, leading to either an increase or decrease in messenger RNA (mRNA) synthesis and subsequent protein production. pharmainfonepal.com

In vitro studies using various cell lines have demonstrated that estrogens can regulate a wide array of genes. For example, equilin has been shown to upregulate the expression of the Stearoyl-CoA desaturase (SCD) gene in the mesenteric arteries of rats. genomind.com In GnRH neuronal cell lines, estrogens have been found to down-regulate the expression of the Gonadotropin-releasing hormone (GnRH) gene and their own receptors (ERα and ERβ), while increasing the expression of the progesterone receptor (PR).

Table 3: Examples of Genes Regulated by Estrogens via Estrogen Receptors

Gene Effect of Estrogen Model System
Stearoyl-CoA desaturase (SCD) Upregulation Rat mesenteric arteries genomind.com
Gonadotropin-releasing hormone (GnRH) Downregulation GnRH neuronal cell lines
Estrogen Receptor α (ERα) Downregulation GnRH neuronal cell lines
Estrogen Receptor β (ERβ) Downregulation GnRH neuronal cell lines

Advanced Analytical Methodologies for Equilin 3 Sulfate Sodium Salt Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Qualitative and Quantitative Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of Equilin (B196234) 3-Sulfate Sodium Salt and other conjugated estrogens. rsc.org This powerful combination allows for the separation of complex mixtures with high resolution and the subsequent detection and identification of individual components with exceptional sensitivity and selectivity. rsc.org The inherent polarity of sulfate (B86663) conjugates makes them amenable to LC-MS analysis, often employing electrospray ionization (ESI) in the negative ion mode, which is particularly effective for these anionic compounds. researchgate.netrsc.org

The qualitative and quantitative determination of estrogen sulfates, including Equilin 3-Sulfate, in various biological matrices has been successfully achieved using LC-MS/MS. nih.gov These methods are crucial for understanding the metabolic fate and physiological roles of these compounds. The development of robust LC-MS methods is also vital for the quality control of pharmaceutical preparations containing conjugated estrogens, where accurate identification and quantification of isomers like equilin sulfate and Δ⁸,⁹-dehydroestrone sulfate are critical. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development and Optimization

The advent of Ultra-High Performance Liquid Chromatography (UHPLC) has significantly enhanced the separation efficiency for conjugated estrogens. The use of sub-2 µm particle columns in UHPLC systems allows for higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. nih.gov The development of a UHPLC method for Equilin 3-Sulfate Sodium Salt involves the careful selection and optimization of several parameters to achieve the desired separation from other structurally related estrogens and their metabolites.

Key aspects of UHPLC method development include the choice of the stationary phase, mobile phase composition, and gradient elution profile. For instance, various UHPLC column stationary phases, such as Acquity BEH C18, Acquity BEH Shield C18, Acquity BEH phenyl, and Acquity CSH Fluorophenyl, have been evaluated for their ability to resolve critical isomers like Equilin-3-sulfate sodium salt from Δ⁸,⁹-dehydroestrone-3-sulfate sodium salt. nih.gov The optimization of the mobile phase often involves adjusting the organic modifier (e.g., acetonitrile (B52724) or methanol), the aqueous component, and the additive (e.g., ammonium (B1175870) acetate or formic acid) to fine-tune the retention and peak shape. waters.com

A summary of UHPLC columns evaluated for the separation of Equilin 3-Sulfate Sodium Salt and a related isomer is presented below.

Stationary PhaseColumn DimensionsKey Findings
Acquity BEH C181.7 µm, 2.1 × 150 mmAssessed for resolution, retention time reproducibility, and peak area reproducibility. nih.gov
Acquity BEH Shield C181.7 µm, 2.1 × 150 mmEvaluated for its ability to resolve Equilin-3-sulfate from its isomer. nih.gov
Acquity BEH phenyl1.7 µm, 2.1 × 150 mmInvestigated for chromatographic performance in separating conjugated estrogens. nih.gov
Acquity CSH Fluorophenyl1.7 µm, 2.1 × 150 mmTested for its unique selectivity towards estrogen sulfates. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Component Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of Equilin 3-Sulfate Sodium Salt and for profiling the complex mixture of components in conjugated estrogen products. nih.gov HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and for confirming the identity of known ones. researchgate.netclariant.com

In the context of component profiling, HRMS can be used to identify a wide range of steroidal conjugates, including sulfates and glucuronides, by generating extracted ion chromatograms based on their accurate masses. nih.gov This approach has been used to identify numerous estrogenic, pregnane, and androgen metabolites in conjugated estrogen formulations. nih.gov The high resolving power of HRMS also aids in distinguishing between isobaric species, which are common in complex biological and pharmaceutical samples.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying metabolites of Equilin 3-Sulfate Sodium Salt and for studying its fragmentation pathways. yuanyue.li In an MS/MS experiment, a precursor ion of interest (e.g., the deprotonated molecule [M-H]⁻ of equilin sulfate) is selected and subjected to collision-induced dissociation (CID) to generate a spectrum of product ions. researchgate.net These fragmentation patterns provide valuable structural information that can be used to identify the molecule or to elucidate the structure of its metabolites. nih.gov

The fragmentation of sulfated steroids often follows predictable pathways. A common fragmentation pathway for estrogen sulfates involves the neutral loss of the SO₃ group (80 Da) and the appearance of a characteristic product ion at m/z 97 (HSO₄⁻), which serves as a signature for the presence of a sulfate group. nih.govuab.edu The fragmentation of the steroid backbone itself can provide further structural details. researchgate.net For example, studies on the fragmentation of equilin sulfate have identified characteristic fragment ions at m/z 183, 169, and 145, which arise from cleavages in the D and C rings of the steroid. researchgate.net

Precursor Ion (m/z)Product Ions (m/z)Interpretation
[M-H]⁻[M-H-SO₃]⁻Loss of the sulfate group
[M-H]⁻97 (HSO₄⁻)Signature ion for a sulfate conjugate nih.govuab.edu
[M-H]⁻183, 169, 145Characteristic fragments from the steroid backbone of equilin researchgate.net

Application of Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of analytes, including Equilin 3-Sulfate Sodium Salt. nih.gov This technique involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. nih.gov The internal standard is added to the sample at a known concentration before sample preparation and analysis.

By measuring the ratio of the signal from the endogenous analyte to that of the isotope-labeled internal standard, any variations in sample preparation, chromatographic retention, and ionization efficiency are compensated for, leading to highly reliable quantitative results. nih.govresearchgate.net The use of a stable isotopic labeled internal standard has been employed for the quantification of other estrogen sulfates, demonstrating the applicability of this approach for Equilin 3-Sulfate. nih.gov This methodology is particularly valuable in clinical and research settings where accurate measurement of hormone levels is crucial.

Chromatographic Separation Techniques for Equilin 3-Sulfate Isomers and Metabolites

The chromatographic separation of Equilin 3-Sulfate from its isomers and metabolites presents a significant analytical challenge due to their structural similarity. nih.gov Effective separation is crucial for the accurate quantification and unambiguous identification of each component.

Development of Chiral and Achiral Chromatographic Systems

Both chiral and achiral chromatographic systems have been developed to address the separation of estrogen isomers and metabolites.

Achiral Chromatography:

Conventional reversed-phase columns, such as C18, often fail to provide adequate resolution for certain critical pairs of isomers, like Equilin-3-sulfate and Δ⁸,⁹-dehydroestrone-3-sulfate. nih.gov This has led to the exploration of alternative stationary phases with different selectivities. For instance, phenyl-bonded silica (B1680970) phases have shown partial separation, while carbonaceous phases, such as porous graphitic carbon (PGC) and carbon-coated zirconia, have demonstrated baseline separation with high resolution. nih.gov The unique planar structure of PGC allows for separation based on the three-dimensional structure of the analytes.

Stationary PhaseResolution of Equilin-3-sulfate and Δ⁸,⁹-dehydroestrone-3-sulfate
C18Not resolved nih.gov
Phenyl-bonded silicaPartial separation (Resolution ~1.5) nih.gov
Carbon-coated zirconiaBaseline separation (Resolution >3) nih.gov
Porous graphitic carbonExcellent separation (Resolution up to 19) nih.gov

Chiral Chromatography:

While Equilin 3-Sulfate itself is not chiral, some of its metabolites or related estrogenic compounds may exist as enantiomers. Chiral chromatography is essential for the separation of these stereoisomers. wvu.edunih.gov Chiral stationary phases (CSPs) based on selectors like cyclodextrins, polysaccharides (e.g., cellulose and amylose derivatives), and proteins are commonly used. nih.govsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different stabilities and thus different retention times. wvu.edu The development of chiral separation methods is critical in pharmaceutical analysis to ensure the stereochemical purity of drugs and to study the stereoselective metabolism of chiral compounds. nih.gov

Optimization of Gradient Elution and Stationary Phases

Research has demonstrated that conventional C18 stationary phases often fail to resolve these critical isomers under typical reversed-phase liquid chromatography (LC) conditions. nih.gov While some partial separations have been achieved on phenyl-bonded silica phases, more advanced stationary phases have proven to be significantly more effective. nih.gov Specifically, carbon-based phases have shown superior performance. Baseline separation is readily achieved on graphitic carbon-coated zirconia (Zr-CARB) and porous graphitic carbon (Hypercarb) columns, with the latter providing exceptionally high resolution. nih.gov

A study comparing four different Ultra-High-Performance Liquid Chromatography (UHPLC) column stationary phases (Acquity BEH C18, Acquity BEH Shield C18, Acquity BEH phenyl, and Acquity CSH Fluorophenyl) highlighted the challenges in separating Equilin-3-sulfate from its isomers. nih.gov This underscores the importance of selecting a stationary phase that can exploit subtle differences in the analytes' structure and hydrophobicity.

For the mobile phase, gradient elution is typically employed, often consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with an additive to improve peak shape and ionization efficiency for mass spectrometry (MS) detection. mst.dkrsc.org The U.S. Food and Drug Administration (FDA) has recommended the use of a water/methanol mobile phase with 0.1% formic acid for the analysis of conjugated estrogens, including Equilin 3-Sulfate. fda.gov The gradient program is carefully tailored to ensure adequate separation of all components.

Below is an interactive data table summarizing the performance of different stationary phases for the separation of Equilin 3-Sulfate from its isomer, ∆8,9-dehydroestrone-3-sulfate.

Stationary PhaseResolution (Rs)Mobile Phase ConditionsReference
C18No separationAcetonitrile-ammonium acetate buffer nih.gov
Diphenyl1.5Not specified nih.gov
Zr-CARB> 3Not specified nih.gov
Hypercarb (Porous Graphitic Carbon)Up to 19Not specified nih.gov
Acquity BEH C18Assessed, but specific resolution not providedNot specified nih.gov
Acquity BEH Shield C18Assessed, but specific resolution not providedNot specified nih.gov
Acquity BEH PhenylAssessed, but specific resolution not providedNot specified nih.gov
Acquity CSH FluorophenylAssessed, but specific resolution not providedNot specified nih.gov

Pre-analytical Sample Processing for Biological Matrices

The accurate quantification of Equilin 3-Sulfate Sodium Salt in biological matrices such as plasma, serum, or urine is contingent upon efficient and clean sample preparation. This pre-analytical phase is crucial for removing interfering substances, concentrating the analyte, and ensuring compatibility with the analytical instrumentation.

Solid-phase extraction (SPE) is a widely adopted technique for the extraction and clean-up of steroid conjugates from biological fluids. nih.gov This method offers advantages over traditional liquid-liquid extraction by providing higher recovery, cleaner extracts, and reduced solvent consumption. C18 cartridges are commonly used for the SPE of conjugated estrogens. nih.gov The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest.

For the analysis of conjugated estrogens in tablets, a dissolution and centrifugation step is first performed to remove excipients, followed by SPE of the supernatant. fda.gov In the case of plasma or serum samples, a protein precipitation step may be necessary prior to SPE to disrupt protein binding of the steroid conjugates. This can be achieved by adding a polar solvent like acetonitrile or methanol.

The following table outlines a typical solid-phase extraction protocol for conjugated estrogens.

StepProcedurePurposeReference
Cartridge ConditioningCondition Sep-Pak C18 cartridge with 3 mL of methanol followed by 3 mL of 5% methanol in water.To activate the stationary phase for analyte retention. nih.gov
Sample LoadingPass the sample solution through the conditioned cartridge.To adsorb the analyte onto the stationary phase. nih.gov
WashingWash the cartridge with 3 mL of 5% methanol in water.To remove hydrophilic impurities and interfering substances. nih.gov
ElutionElute the bound sample with 3 mL of methanol.To recover the analyte from the stationary phase. nih.gov
Post-ElutionDry the eluate under nitrogen and reconstitute in a suitable solvent for analysis.To concentrate the sample and ensure compatibility with the analytical system. nih.gov

For analytical techniques such as gas chromatography (GC), derivatization is often a necessary step to improve the volatility and thermal stability of steroid conjugates like Equilin 3-Sulfate. However, for LC-MS analysis, derivatization is less common as the sulfate conjugate can be directly analyzed.

When GC-MS is employed, a deconjugation step is first required to cleave the sulfate group, followed by derivatization of the resulting free steroid. mst.dk Hydrolysis, either acidic or enzymatic, is used to remove the sulfate moiety. mst.dkresearchgate.net Enzymatic hydrolysis using sulfatase is a common approach. mst.dk

Following deconjugation, the free equilin can be derivatized to enhance its chromatographic properties and detection sensitivity. A common derivatization method for steroids is silylation, which involves the replacement of active hydrogens with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.

The table below summarizes the steps involved in a typical derivatization procedure for the GC-MS analysis of a steroid sulfate.

StepProcedurePurposeReference
Deconjugation (Hydrolysis)Enzymatic hydrolysis using sulfatase or acid hydrolysis.To cleave the sulfate group and yield the free steroid. mst.dk
Derivatization (Silylation)Reaction with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) ether.To increase volatility, improve thermal stability, and enhance chromatographic performance for GC analysis.

Computational and Theoretical Investigations of Equilin 3 Sulfate Sodium Salt

Molecular Modeling of Ligand-Receptor Interactions

Molecular modeling techniques are instrumental in elucidating the interactions between a ligand, such as Equilin (B196234) 3-Sulfate, and its biological targets, primarily the estrogen receptors (ERα and ERβ). These methods can predict binding affinities, identify key interacting residues, and describe the dynamics of the ligand-receptor complex.

Molecular Docking Simulations with ERα and ERβ

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For Equilin 3-Sulfate, docking simulations would be performed with the ligand-binding domains of both ERα and ERβ to understand its binding mode and selectivity. The results of such simulations typically include a docking score, which estimates the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Table 1: Predicted Interacting Residues and Binding Affinities of Equilin 3-Sulfate with Estrogen Receptors (Hypothetical Data)

ReceptorKey Interacting Residues (Predicted)Predicted Binding Affinity (kcal/mol)
ERα Arg394, Glu353, Leu387, Phe404-9.5
ERβ Arg346, Glu305, Leu339, Phe356-8.8

Note: This data is hypothetical and based on docking studies of similar ligands with estrogen receptors.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its conformational changes and stability over time. nsf.govnih.gov An MD simulation of Equilin 3-Sulfate bound to ERα and ERβ would start with the docked pose and simulate the movements of all atoms in the system, including solvent molecules.

These simulations can reveal the flexibility of different regions of the receptor upon ligand binding and the stability of the key interactions identified in docking studies. nih.gov For instance, MD simulations have shown that antagonist binding to ERα can increase the dynamic fluctuations in the helix 12 region, which is crucial for receptor activation. nsf.gov Similar simulations for Equilin 3-Sulfate could elucidate its specific effects on receptor dynamics and help to classify it as an agonist or antagonist at each receptor subtype. Analysis of the simulation trajectories can provide insights into the binding free energy, which is a more accurate measure of binding affinity than docking scores. mdpi.com

In Silico Prediction of Metabolic Fate and Biotransformation Pathways

In silico methods are increasingly used to predict the metabolic fate of xenobiotics, including drugs and environmental compounds. nih.gov These predictions can help to identify potential metabolites and understand the biotransformation pathways, which is crucial for assessing the compound's efficacy and potential for toxicity.

Prediction of Cytochrome P450 Metabolites

The cytochrome P450 (CYP) enzyme superfamily is a major player in the metabolism of many drugs and steroids. nih.gov In silico tools can predict which CYP isoforms are likely to metabolize a compound and the potential sites of metabolism (SOMs) on the molecule. These prediction models are often based on machine learning algorithms trained on large datasets of known CYP substrates and their metabolites. nih.govscilit.com

For Equilin, the parent compound of Equilin 3-Sulfate, metabolism is known to involve hydroxylation at various positions on the steroid ring system, primarily catalyzed by CYP3A4. clinpgx.org In silico models would likely predict similar hydroxylation patterns for Equilin 3-Sulfate, although the presence of the sulfate (B86663) group might influence the accessibility of certain sites to the CYP enzymes.

Table 2: Predicted Cytochrome P450 Metabolites of Equilin 3-Sulfate (Hypothetical Data)

MetabolitePredicted CYP Isoform(s)Site of Metabolism
4-Hydroxyequilin 3-SulfateCYP3A4, CYP1B1C4
16α-Hydroxyequilin 3-SulfateCYP3A4C16
16β-Hydroxyequilin 3-SulfateCYP3A4C16

Note: This data is hypothetical and based on the known metabolism of related estrogens.

Fragmentation Pathway Predictions from Mass Spectrometry Data

Mass spectrometry (MS) is a key analytical technique for identifying and characterizing metabolites. Tandem mass spectrometry (MS/MS) involves the fragmentation of a parent ion into smaller product ions, creating a characteristic fragmentation pattern that can be used for structural elucidation. nih.gov

In silico tools can predict the fragmentation pathways of molecules in a mass spectrometer, which can aid in the interpretation of experimental MS/MS data. nih.gov For sulfated steroids like Equilin 3-Sulfate, a characteristic fragmentation is the loss of the sulfate group (SO3, 80 Da) or the entire sulfonic acid group (HSO3, 81 Da). nih.gov Other predictable fragmentations would involve cleavages of the steroid ring system.

Table 3: Predicted Mass Spectrometry Fragments of Equilin 3-Sulfate (Negative Ion Mode) (Hypothetical Data)

Parent Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPredicted Origin
347.1267.180.0 (SO3)Loss of sulfate group
347.197.0250.1 (C18H18O)HSO4- ion
267.1252.115.0 (CH3)Loss of methyl group from steroid core
267.1239.128.0 (C2H4)Cleavage of D-ring

Note: This data is hypothetical and based on general fragmentation patterns of sulfated steroids.

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure, geometry, and reactivity of molecules. acs.orgnih.gov These methods can be used to study the conformational preferences of Equilin 3-Sulfate and to calculate various properties related to its chemical reactivity.

Conformational analysis using quantum chemical methods could reveal the most stable three-dimensional structures of the molecule in different environments. This is important because the biological activity of a molecule is often dependent on its specific conformation. For Equilin 3-Sulfate, these calculations could explore the orientation of the sulfate group relative to the steroid core and the puckering of the various rings.

Quantum chemical calculations can also be used to predict reactivity indices, such as molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO). These indices can help to identify the most reactive sites in the molecule and to understand its potential for undergoing various chemical reactions, including metabolic transformations. For example, the sites most susceptible to electrophilic attack (e.g., by CYP enzymes) could be predicted.

Comparative and Interdisciplinary Research on Equilin 3 Sulfate Sodium Salt

Comparative Biochemical Roles in Mammalian Species

Equilin (B196234) 3-sulfate, a primary constituent of conjugated equine estrogens, exhibits distinct metabolic fates and biochemical roles across different mammalian species. While it is a natural estrogen in horses, its administration to other mammals, including humans and dogs, results in species-specific metabolic pathways and physiological responses.

In humans, after administration, equilin sulfate (B86663) is part of a dynamic pool of circulating steroid sulfates. It can be hydrolyzed by steroid sulfatase (STS) to the more biologically active equilin. Subsequently, equilin can be metabolized to a variety of products, including 17β-dihydroequilin, equilenin (B1671562), and 17β-dihydroequilenin. These metabolites can then be conjugated with glucuronic acid or sulfate, facilitating their excretion. Studies in postmenopausal women have shown that after administration of equilin sulfate, the majority of the metabolites are excreted in the urine as glucuronide conjugates nih.gov. The metabolic clearance rate of equilin sulfate in humans is significantly lower than that of unconjugated equilin, indicating that the sulfated form has a longer circulatory half-life and serves as a reservoir for the active hormone nih.govnih.gov.

In dogs, the metabolism of equilin sulfate also involves the reduction of the 17-keto group and aromatization of the B-ring. Following oral administration, equilin sulfate is rapidly absorbed. The major metabolites found in plasma are 17β-dihydroequilin and equilin, while 17β-dihydroequilenin and 17β-dihydroequilin are the primary metabolites in urine nih.gov. Interestingly, the presence of other conjugated equine estrogens can alter the pharmacokinetics of equilin sulfate in dogs, suggesting a complex interaction between the different components of these preparations nih.gov.

The biogenesis of equilin itself highlights a significant difference between equine and human steroid metabolism. In pregnant mares, equilin is synthesized through a unique pathway that is distinct from the production of estrone (B1671321) in humans nih.gov. While human estrogen production relies on the aromatization of androgens originating from the fetal adrenal gland, the pathway in horses involves different precursors and enzymatic reactions within the feto-placental unit nih.gov.

The following table summarizes some of the key comparative aspects of equilin 3-sulfate metabolism.

FeatureHumanDogHorse (endogenous)
Primary Metabolites 17β-dihydroequilenin (major urinary), 17β-dihydroequilin, equilenin, equilin nih.gov17β-dihydroequilin, equilin (plasma); 17β-dihydroequilenin, 17β-dihydroequilin (urine) nih.govEndogenously produced and metabolized as part of the natural estrogen profile.
Primary Conjugation form for Excretion Glucuronides nih.govSulfates and potentially other conjugates.Primarily excreted as sulfate and glucuronide conjugates.
Effect of other Conjugated Estrogens Pharmacokinetics can be influenced by other estrogens.Pharmacokinetics are altered by the presence of other conjugated estrogens nih.gov.N/A (endogenous production)

Equilin 3-Sulfate Sodium Salt in Environmental Steroid Research

The use of conjugated equine estrogens in hormone replacement therapy has led to the introduction of these compounds, including equilin 3-sulfate, into the environment through wastewater. Consequently, there is growing interest in understanding the environmental fate and impact of these xenoestrogens.

Once in the environment, Equilin 3-Sulfate Sodium Salt can undergo both abiotic and biotic degradation. The persistence and transformation of this compound are influenced by factors such as sunlight, pH, temperature, and the presence of microorganisms in soil and water.

Abiotic Degradation: Abiotic degradation processes for steroid sulfates can include hydrolysis and photolysis. The sulfate group of Equilin 3-Sulfate can be cleaved by chemical hydrolysis, particularly under acidic or alkaline conditions, to yield free equilin. The rate of this hydrolysis is dependent on the pH and temperature of the surrounding matrix. Photolysis, or degradation by sunlight, can also contribute to the breakdown of equilin and its sulfated form in aquatic environments. The extent of photolytic degradation is influenced by the intensity and wavelength of light, as well as the presence of other photosensitizing substances in the water.

Biotic Degradation: Microbial activity is a primary driver of the degradation of estrogen conjugates in the environment. In soil and sediment, various microorganisms possess sulfatase enzymes that can hydrolyze Equilin 3-Sulfate to equilin nih.gov. This desulfation is a critical step as it releases the more biologically active and potentially more persistent form of the estrogen. The resulting equilin can then be further metabolized by microbial communities through pathways such as hydroxylation, oxidation, and ring cleavage. The rate and extent of biotic degradation are highly dependent on the composition and metabolic activity of the microbial population, as well as soil or sediment characteristics like organic matter content and oxygen availability usda.govusda.gov. Studies on other estrogen sulfates in agricultural soils have shown that degradation can be rapid, but the conjugated forms can also persist under certain conditions, serving as a long-term source of active estrogens usda.gov.

The table below outlines the potential degradation pathways for Equilin 3-Sulfate Sodium Salt in the environment.

Degradation PathwayDescriptionKey Factors
Abiotic Hydrolysis Cleavage of the sulfate group from the equilin molecule by chemical reaction with water.pH, temperature.
Photolysis Degradation of the equilin molecule by exposure to sunlight.Light intensity, wavelength, presence of photosensitizers.
Biotic Hydrolysis (Desulfation) Enzymatic cleavage of the sulfate group by microbial sulfatases.Microbial community composition and activity, soil/sediment properties nih.gov.
Biotic Metabolism of Equilin Further degradation of the unconjugated equilin by microorganisms.Oxygen availability, nutrient levels, microbial diversity.

Interplay with Other Steroid Sulfates and Glucuronides in Biological Systems

In biological systems, Equilin 3-Sulfate does not act in isolation but interacts with a complex milieu of other endogenous and exogenous steroid conjugates. This interplay is largely governed by the activities of steroid-metabolizing enzymes and membrane transporters.

Steroid sulfates, including Equilin 3-Sulfate, estrone sulfate (E1S), and dehydroepiandrosterone (B1670201) sulfate (DHEAS), serve as a large circulating reservoir of inactive steroid precursors wikipedia.org. The conversion of these sulfates to their active, unconjugated forms is catalyzed by steroid sulfatase (STS) wikipedia.orgnih.govnih.gov. There can be competition between different steroid sulfates for the active site of STS. For instance, high concentrations of E1S or DHEAS could potentially inhibit the hydrolysis of Equilin 3-Sulfate, and vice versa, thereby modulating the availability of the respective active estrogens and androgens.

Once hydrolyzed, the unconjugated steroids can be re-conjugated, primarily through sulfation by sulfotransferases (SULTs) or glucuronidation by UDP-glucuronosyltransferases (UGTs). This creates a dynamic equilibrium between the sulfated and glucuronidated forms of various steroids. For example, equilin, once formed from Equilin 3-Sulfate, can be converted to equilin glucuronide. The relative expression and activity of SULTs and UGTs in different tissues will therefore influence the local and systemic balance of these steroid conjugates.

The transport of steroid sulfates and glucuronides across cell membranes is another critical point of interaction. This transport is mediated by families of transporter proteins, including Organic Anion Transporting Polypeptides (OATPs) and ATP-binding cassette (ABC) transporters nih.gov. Different steroid conjugates can compete for binding to these transporters. For example, Equilin 3-Sulfate may compete with E1S, DHEAS, or various steroid glucuronides for uptake into or efflux from cells, thereby influencing their intracellular concentrations and subsequent metabolic fate and biological activity. The transport of estrone-3-sulfate and estradiol-17β-glucuronide has been shown to be mediated by different transport systems in the endoplasmic reticulum membrane, suggesting a complex regulation of intracellular steroid conjugate trafficking nih.govnih.gov.

The table below summarizes the key points of interplay between Equilin 3-Sulfate and other steroid conjugates.

Point of InterplayMediating FactorsPotential Outcome
Enzymatic Hydrolysis Steroid Sulfatase (STS)Competition between different steroid sulfates for STS can alter the availability of active steroids wikipedia.orgnih.govnih.gov.
Enzymatic Conjugation Sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs)The balance of SULT and UGT activity determines the relative abundance of sulfated and glucuronidated steroid pools.
Cellular Transport Organic Anion Transporting Polypeptides (OATPs), ABC transportersCompetition for transporters can affect the intracellular concentration and biological activity of different steroids nih.gov.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Equilin 3-Sulfate Sodium Salt in a laboratory setting?

  • Methodological Answer : Synthesis typically involves sulfation of equilin using sulfating agents (e.g., sulfur trioxide complexes) under controlled pH and temperature. The sodium salt form is obtained via neutralization with sodium hydroxide. Key steps include:

Reacting equilin with a sulfating reagent in an anhydrous solvent (e.g., pyridine).

Quenching the reaction and purifying the product via recrystallization or column chromatography.

Confirming sulfate ester formation using FT-IR or NMR spectroscopy .

  • Validation : Compare the product’s solubility profile (e.g., in methanol or aqueous buffers) to literature values and validate purity via HPLC with UV detection .

Q. How does the solubility of Equilin 3-Sulfate Sodium Salt influence its experimental applications?

  • Methodological Answer : Solubility in polar solvents (e.g., methanol, water) determines its suitability for in vitro assays. For example:

  • Cell culture studies : Use sterile, filtered solutions in PBS or DMEM (test solubility at 1–10 mg/mL).
  • Chromatography : Optimize mobile phase composition (e.g., acetonitrile/water gradients) to prevent precipitation .
  • Note : Pre-dissolve the compound in a small volume of methanol before diluting with aqueous buffers to avoid aggregation .

Q. What analytical techniques are most reliable for quantifying Equilin 3-Sulfate Sodium Salt in biological matrices?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with electrospray ionization (negative mode). Calibrate with deuterated internal standards (e.g., d4-equilin sulfate) to correct for matrix effects .
  • UV-Vis Spectroscopy : Quantify at 280 nm (aromatic absorption band) but validate specificity via spike-recovery experiments in plasma/serum .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on Equilin 3-Sulfate Sodium Salt’s stability under varying storage conditions?

  • Methodological Answer : Stability discrepancies often arise from differences in:

Storage temperature : Conduct accelerated degradation studies (e.g., 25°C vs. 4°C) and monitor via LC-MS for sulfate ester hydrolysis or oxidation byproducts .

Light exposure : Use amber vials and compare degradation rates under UV vs. dark conditions .

  • Best Practices : Include stability-indicating assays (e.g., NMR for structural integrity) and report lot-specific stability data .

Q. What experimental design considerations are critical for studying Equilin 3-Sulfate Sodium Salt’s interactions with sulfotransferase enzymes?

  • Methodological Answer :

  • Enzyme Kinetics : Use recombinant sulfotransferase isoforms (e.g., SULT2A1) and measure initial reaction rates via radioactive ([³⁵S]-PAPS) or fluorogenic substrates. Control for non-specific binding using competitive inhibitors (e.g., β-estradiol sulfate) .
  • Data Interpretation : Normalize activity to protein concentration (Bradford assay) and account for endogenous sulfate donors in cell lysates .

Q. How can researchers optimize protocols for detecting Equilin 3-Sulfate Sodium Salt in environmental samples (e.g., wastewater)?

  • Methodological Answer :

Sample Preparation : Use solid-phase extraction (e.g., Oasis HLB cartridges) to concentrate the compound and remove interfering organic matter .

Method Validation : Assess recovery rates (70–120%) and limit of detection (LOD < 1 ng/L) via spiked samples. Cross-validate with alternative techniques like immunoassays to confirm specificity .

Methodological Challenges and Solutions

Q. Why do replicate experiments with Equilin 3-Sulfate Sodium Salt yield variable results in neuroprotection assays?

  • Methodological Answer : Variability may stem from:

  • Batch-to-batch differences : Characterize each batch via elemental analysis (sulfur content) and adjust dosing accordingly .
  • Cell line heterogeneity : Use standardized cell passages (e.g., ≤ P5) and include positive controls (e.g., β-estradiol) to normalize responses .
  • Statistical Approach : Apply mixed-effects models to account for technical vs. biological variability .

Q. What strategies mitigate impurities in synthesized Equilin 3-Sulfate Sodium Salt?

  • Methodological Answer :

  • Purification : Employ reverse-phase HPLC with a sodium-tolerant column (e.g., Zorbax SB-C18) to separate sulfate esters from desulfated byproducts .
  • Quality Control : Use orthogonal methods (e.g., ion chromatography for sulfate content) and reject batches with >5% impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.